molecular formula C14H16O2 B5711142 2-allyl-2-phenyl-4-pentenoic acid

2-allyl-2-phenyl-4-pentenoic acid

Cat. No. B5711142
M. Wt: 216.27 g/mol
InChI Key: MPYFESWSFJLBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-allyl-2-phenyl-4-pentenoic acid, also known as APPE, is a natural compound found in certain plants, such as ginger and turmeric. APPE has been the subject of extensive scientific research due to its potential health benefits, including anti-inflammatory and anti-cancer properties. In

Mechanism of Action

The mechanism of action of 2-allyl-2-phenyl-4-pentenoic acid is not fully understood, but it is believed to work through multiple pathways. 2-allyl-2-phenyl-4-pentenoic acid has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. 2-allyl-2-phenyl-4-pentenoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-allyl-2-phenyl-4-pentenoic acid has a variety of biochemical and physiological effects. 2-allyl-2-phenyl-4-pentenoic acid has been shown to reduce inflammation and oxidative stress, which may help protect against chronic diseases such as cancer, diabetes, and cardiovascular disease. 2-allyl-2-phenyl-4-pentenoic acid has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

One advantage of 2-allyl-2-phenyl-4-pentenoic acid is that it is a natural compound found in certain plants, making it readily available for research. 2-allyl-2-phenyl-4-pentenoic acid has also been shown to have low toxicity, making it a safe compound to work with in lab experiments. However, one limitation of 2-allyl-2-phenyl-4-pentenoic acid is that it is relatively unstable and can degrade over time, which may affect the accuracy of experimental results.

Future Directions

For research include drug development, gut microbiome studies, and understanding its mechanism of action.

Synthesis Methods

2-allyl-2-phenyl-4-pentenoic acid can be synthesized from cinnamaldehyde and phenylacetic acid through a Claisen-Schmidt condensation reaction. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is purified through recrystallization to obtain pure 2-allyl-2-phenyl-4-pentenoic acid.

Scientific Research Applications

2-allyl-2-phenyl-4-pentenoic acid has been the subject of numerous scientific studies due to its potential health benefits. Studies have shown that 2-allyl-2-phenyl-4-pentenoic acid exhibits anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 2-allyl-2-phenyl-4-pentenoic acid has also been shown to have antioxidant properties, which may help protect against oxidative stress and damage.

properties

IUPAC Name

2-phenyl-2-prop-2-enylpent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-3-10-14(11-4-2,13(15)16)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYFESWSFJLBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-2-phenyl-4-pentenoic acid

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